Monomethyl phthalate

Description

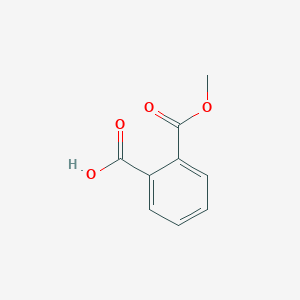

Structure

3D Structure

Properties

IUPAC Name |

2-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJSWIPFHMKRAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040001 | |

| Record name | Monomethyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Monomethyl phthalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4376-18-5 | |

| Record name | Monomethyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4376-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monomethyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004376185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MONOMETHYL PHTHALATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Monomethyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hydrogen phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOMETHYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2STT6D18JR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Monomethyl phthalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

82 - 84 °C | |

| Record name | Monomethyl phthalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Monomethyl phthalate synthesis and purification

An In-depth Technical Guide to the Synthesis and Purification of Monomethyl Phthalate (B1215562)

Introduction

Monomethyl phthalate (MMP), with the chemical formula C₉H₈O₄, is an organic compound belonging to the phthalate family of esters.[1] It is the mono-methyl ester of phthalic acid. MMP is a principal metabolite of dimethyl phthalate (DMP), a compound used in a variety of consumer products, including plastics, insect repellents, and as a fixative in perfumes.[2][3] Consequently, MMP is often monitored in biological samples as a biomarker of exposure to DMP.[4][5] In industrial and research settings, MMP serves as a chemical intermediate.[1] This guide provides a detailed overview of the common synthesis and purification methodologies for monomethyl phthalate, tailored for researchers and professionals in chemical and drug development.

Physicochemical Properties

Monomethyl phthalate is typically a white to off-white crystalline solid.[6] It is soluble in many organic solvents but has limited solubility in water.[1] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₄ | [1][2][6] |

| Molecular Weight | 180.16 g/mol | [2] |

| CAS Number | 4376-18-5 | [1][6] |

| Appearance | White to off-white crystalline powder or crystals | [6] |

| Melting Point | 80 - 86 °C | [2][6][7] |

| Solubility | Limited solubility in water; soluble in organic solvents | [1][8] |

| IUPAC Name | 2-(methoxycarbonyl)benzoic acid | [2][6] |

Synthesis of Monomethyl Phthalate

The most common and straightforward method for synthesizing monomethyl phthalate is the direct reaction of phthalic anhydride (B1165640) with methanol (B129727). This reaction involves the nucleophilic attack of methanol on one of the carbonyl carbons of the anhydride ring, leading to ring-opening and the formation of the monoester.

Chemical Reaction Pathway

The synthesis proceeds via the esterification of phthalic anhydride.

Experimental Protocols

Two common protocols for the synthesis of MMP from phthalic anhydride are detailed below. The primary difference lies in the reaction time and purification strategy.

Protocol 1: Short Reflux Method (Quantitative Yield)

This method is simpler and provides a near-quantitative yield.[7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (75.0 g, 0.506 mol) and methanol (120.0 g, 3.75 mol).

-

Heating: Under a nitrogen atmosphere, stir the mixture and heat under reflux for 30 minutes. The solid should completely dissolve during this time.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove excess methanol, yielding a residual oil.

-

Crystallization: Place the oil in a refrigerator to solidify.

-

Isolation: Once solidified, dry the product to yield monomethyl phthalate (approximately 93.0 g). The reported melting point of the product is 80-81.5 °C.[7]

Protocol 2: Extended Reflux with Toluene (B28343) Azeotrope

This protocol involves a longer reaction time and uses toluene to aid in the removal of reactants.[7]

-

Reaction Setup: Combine powdered phthalic anhydride (74 g, 0.5 mol) and methanol (100 cm³, 2.47 mol) in a flask equipped with a magnetic stirrer and reflux condenser.

-

Heating: Heat the mixture under reflux on an oil bath for 8 hours.

-

Methanol Removal: Distill the clear solution to remove most of the excess methanol.

-

Azeotropic Distillation: Add toluene (100 cm³) to the residue and continue distillation until the still-head temperature reaches 110 °C.

-

Initial Precipitation: Cool the mixture to 30 °C, which should result in a thick white precipitate. Filter the precipitate and wash the residue with toluene (50 cm³).

-

Secondary Crystallization: To the combined filtrates, add petroleum ether (30/40, 100 cm³). This will initially form a dense oil which should crystallize into long white needles upon standing overnight.

-

Isolation: Filter the crystals and wash with petroleum ether (60/80, 50 cm³) to yield the final product (44.5 g, 49% yield).[7]

Data Summary: Synthesis Parameters

| Parameter | Protocol 1 | Protocol 2 |

| Phthalic Anhydride | 0.506 mol | 0.5 mol |

| Methanol | 3.75 mol | 2.47 mol |

| Solvent | None (excess methanol) | Toluene, Petroleum Ether |

| Reaction Time | 30 minutes | 8 hours |

| Temperature | Reflux | Reflux |

| Reported Yield | Quantitative | 49% |

| Source | [7] | [7] |

Purification of Monomethyl Phthalate

Purification of the crude product is essential to remove unreacted starting materials, byproducts such as dimethyl phthalate, and residual solvents. Common techniques include recrystallization, washing, and chromatographic methods.

Purification Workflow

A typical purification process involves several steps to isolate pure MMP from the crude reaction mixture.

Experimental Protocols for Purification

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[9] The principle is to dissolve the impure solid in a hot solvent and allow it to cool slowly.[10] As the solution cools, the solubility of the compound decreases, and pure crystals form, leaving impurities behind in the solvent.[9][10] For MMP, a mixed solvent system like toluene and petroleum ether can be effective, as demonstrated in Synthesis Protocol 2.[7]

Neutralization and Washing

Acidic impurities, such as unreacted phthalic anhydride (which can hydrolyze to phthalic acid) or any acid catalyst used, can be removed with a mild base wash. In processes for the synthesis of dimethyl phthalate, an intermediate step often involves neutralizing and washing out residual monomethyl phthalate using a sodium carbonate solution.[11] This principle can be adapted for MMP purification by washing the crude product (dissolved in a water-immiscible solvent) with a dilute aqueous sodium carbonate or bicarbonate solution, followed by washing with water to remove the base.

Chromatography

For achieving very high purity or for analytical purposes, chromatographic techniques are employed.

-

Column Chromatography: Crude MMP can be purified over a silica (B1680970) gel column, eluting with a solvent system such as a hexane/ethyl acetate (B1210297) gradient.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the analysis and purification of phthalate esters and their metabolites.[12]

-

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is used for the quantitative analysis of MMP, although its thermal instability can be a challenge.[13][14]

MMP as a Metabolite

In biological systems, MMP is not typically a starting point for signaling pathways but is rather the product of metabolic breakdown of other phthalates, particularly dimethyl phthalate (DMP).[3] This hydrolysis is carried out by esterase enzymes primarily in the intestine and liver.[3][15]

Conclusion

The synthesis of monomethyl phthalate is most efficiently achieved through the direct reaction of phthalic anhydride and methanol, with optimized protocols offering quantitative yields in short reaction times. Purification of the crude product is critical and can be accomplished through a combination of techniques, including distillation, recrystallization, and washing. The choice of purification strategy depends on the scale of the synthesis and the desired final purity of the compound. Understanding these synthesis and purification methods is fundamental for researchers utilizing MMP as a chemical intermediate or as an analytical standard in metabolic and toxicological studies.

References

- 1. CAS 4376-18-5: Monomethyl phthalate | CymitQuimica [cymitquimica.com]

- 2. Monomethyl phthalate | C9H8O4 | CID 20392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dimethyl phthalate - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 374881000 [thermofisher.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. chembk.com [chembk.com]

- 9. mt.com [mt.com]

- 10. youtube.com [youtube.com]

- 11. CN111574363A - Production process of dimethyl phthalate - Google Patents [patents.google.com]

- 12. Determination of phthalates released from paper packaging materials by solid-phase extraction-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mono-(2-Ethylhexyl) Phthalate Induces Oxidative Stress and Inhibits Growth of Mouse Ovarian Antral Follicles - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Journey: A Technical Guide to the Toxicokinetics of Monomethyl Phthalate in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl phthalate (B1215562) (MMP), the primary metabolite of dimethyl phthalate (DMP), is a compound of significant interest in toxicology and environmental health. Understanding its toxicokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for assessing its potential risks to animal and human health. This technical guide provides a comprehensive overview of the toxicokinetics of MMP in various animal models, synthesizing available data to offer a detailed resource for researchers and professionals in drug development and related fields. While direct toxicokinetic studies on MMP are limited, this guide draws upon data from studies of its parent compound, DMP, and structurally similar monoesters like mono(2-ethylhexyl) phthalate (MEHP) to build a comprehensive picture.

Toxicokinetics of Monomethyl Phthalate

The toxicokinetics of MMP are primarily inferred from studies involving its parent compound, dimethyl phthalate (DMP). Following oral administration, DMP is rapidly and extensively hydrolyzed to MMP by esterases in the gastrointestinal tract and liver.

Absorption

Studies in rats have shown that after oral administration of DMP, it is readily absorbed from the gastrointestinal tract. The hydrolysis to MMP largely occurs before intestinal absorption. In one study, after an oral gavage dose of DMP in rats, MMP was the principal phthalate metabolite recovered in urine, accounting for 77.5% of the total phthalates detected, indicating significant absorption and metabolism of the parent compound.[1][2]

Distribution

Once absorbed and formed, MMP is distributed throughout the body. While specific tissue distribution data for MMP is scarce, studies on other phthalate monoesters suggest that the liver is a major initial repository organ.[3]

Metabolism

MMP itself is a primary metabolite of DMP. Further metabolism of MMP can occur, leading to the formation of phthalic acid, which is a common final metabolite of many phthalate esters.[1][2] In vitro experiments with rat liver homogenates have demonstrated the rapid hydrolysis of DMP to MMP.[4]

Excretion

The primary route of elimination for MMP and its metabolites is through urinary excretion.[1][2] Studies on phthalic acid, a downstream metabolite, in rats showed that after oral administration, a significant portion is recovered in the urine.[5]

Quantitative Toxicokinetic Data

Quantitative toxicokinetic data specifically for monomethyl phthalate are not extensively available in the public domain. However, data from studies on its parent compound, dimethyl phthalate, and a close structural analog, mono(2-ethylhexyl) phthalate (MEHP), provide valuable insights.

Table 1: Toxicokinetic Parameters of Mono(2-ethylhexyl) Phthalate (MEHP) in Rats Following a Single Oral Administration [3]

| Parameter | Value |

| Dose (g/kg) | 0.4 |

| Cmax (µg/mL) | 84.1 ± 14.9 |

| Tmax (h) | 3 |

| Half-life (t½) (h) | 5.5 ± 1.1 |

Data are presented as mean ± standard deviation.

Table 2: Metabolism of Dimethyl Phthalate (DMP) to Monomethyl Phthalate (MMP) in Rats

| Parent Compound | Administration Route | Animal Model | Primary Metabolite | Percentage of Metabolite in Urine | Reference |

| Dimethyl Phthalate (DMP) | Oral Gavage | Rat | Monomethyl Phthalate (MMP) | 77.5% of recovered phthalates | [1][2] |

| Dimethyl Phthalate (DMP) | Intraperitoneal | Rat | Monomethyl Phthalate (MMP) | >97% of phthalic acid-containing derivatives | [4] |

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and interpretation of toxicokinetic studies. Below are representative methodologies for key experiments.

Oral Gavage Administration in Rats

A standard protocol for an oral gavage toxicokinetic study in rats involves the following steps:

-

Animal Model: Male Sprague-Dawley rats, typically weighing between 200-250g, are commonly used. Animals are acclimatized for at least one week before the experiment.[6][7]

-

Dosing Preparation: Monomethyl phthalate is dissolved in a suitable vehicle, such as corn oil or water, to the desired concentration.

-

Dosing Administration: A single dose is administered directly into the stomach using a gavage needle. The volume administered is typically based on the animal's body weight (e.g., 10 mL/kg).[6] Individual doses are calculated based on the most recent body weight measurements.[6]

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing to characterize the plasma concentration-time profile. A typical serial sampling schedule for a mouse study, which can be adapted for rats, might include time points at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 12 hours.[8] For rats, blood can be collected via the tail vein or retro-orbital sinus.[1][9]

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

Analytical Methodology: UPLC-MS/MS for MMP Quantification

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for quantifying MMP in biological matrices.

-

Sample Preparation: Plasma samples are typically prepared using a simple protein precipitation method with acetonitrile.[10] For tissue samples, homogenization is required, followed by extraction and delipidation steps.[10]

-

Chromatographic Separation: Analytes are separated on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[8][11]

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with negative electrospray ionization. Specific precursor-to-product ion transitions are monitored for MMP and an internal standard to ensure selectivity and accuracy.[8][11]

-

Method Validation: The analytical method should be validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, recovery, and stability.[10]

Signaling Pathways Affected by Monomethyl Phthalate

Phthalate monoesters, including MMP and its analogs, have been shown to interact with several key signaling pathways, leading to a range of toxicological effects.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Several studies have indicated that phthalate monoesters can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[11][12][13][14][15] While some studies report no significant PPAR activation by MMP itself,[12][14][15] other structurally similar monoesters like MEHP are potent activators.[12][13][14][15] Activation of PPARs can lead to the altered expression of target genes involved in lipid metabolism and inflammation. For instance, MEHP has been shown to increase the expression of PPAR target genes such as Fabp4 and Cd36.[13]

Oxidative Stress

There is growing evidence that phthalate monoesters can induce oxidative stress. Studies on MEHP have shown that it can increase the production of reactive oxygen species (ROS) and alter the expression and activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPX).[16][17] A recent study also indicates that MMP can induce oxidative damage in rat erythrocytes.[6][18] This oxidative stress can lead to cellular damage and has been implicated in the reproductive toxicity of phthalates.

Inhibition of Steroidogenesis

Phthalate monoesters have been shown to disrupt steroid hormone biosynthesis. This is a critical mechanism underlying their reproductive toxicity. The inhibition of steroidogenesis can occur through the downregulation of key genes and proteins involved in cholesterol transport and steroid synthesis, such as the Steroidogenic Acute Regulatory (StAR) protein and cytochrome P450 enzymes, including P450 side-chain cleavage (P450scc). While direct evidence for MMP is limited, studies on other monoesters provide a strong basis for this mechanism.

Conclusion

The toxicokinetics of monomethyl phthalate in animal models are characterized by rapid formation from its parent compound, dimethyl phthalate, followed by distribution and subsequent excretion, primarily in the urine. While direct quantitative data for MMP are limited, studies on analogous compounds and the metabolism of DMP provide a solid foundation for understanding its ADME profile. The interaction of MMP and other phthalate monoesters with key signaling pathways, including PPAR activation, induction of oxidative stress, and inhibition of steroidogenesis, highlights the molecular mechanisms underlying their toxicological effects. Further research focusing on the specific toxicokinetic parameters of MMP in different animal models and a more detailed elucidation of its interactions with cellular signaling pathways will be crucial for a more comprehensive risk assessment. This guide serves as a foundational resource to direct future research and inform the work of professionals in toxicology and drug development.

References

- 1. cebs.niehs.nih.gov [cebs.niehs.nih.gov]

- 2. cpsc.gov [cpsc.gov]

- 3. Disposition of orally administered di-(2-ethylhexyl) phthalate and mono-(2-ethylhexyl) phthalate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. einsteinmed.edu [einsteinmed.edu]

- 5. researchgate.net [researchgate.net]

- 6. A 14-day repeat dose oral gavage range-finding study of a first-in-class CDI investigational antibiotic, in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toxicological Assessment of Bromochlorophene: Single and Repeated-Dose 28-Day Oral Toxicity, Genotoxicity, and Dermal Application in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of diethyl phthalate and its major metabolite, monoethyl phthalate, in rat plasma, urine, and various tissues collected from a toxicokinetic study by ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Mono-(2-Ethylhexyl) Phthalate Induces Oxidative Stress and Inhibits Growth of Mouse Ovarian Antral Follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Environmental Fate and Degradation of Monomethyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl phthalate (B1215562) (MMP) is the primary metabolite of dimethyl phthalate (DMP), a widely used plasticizer and component in various consumer products. Due to the ubiquitous nature of DMP, MMP is frequently detected in various environmental compartments, including soil, water, and sediments. Understanding the environmental fate and degradation of MMP is crucial for assessing its potential ecological risks and for the development of effective bioremediation strategies. This technical guide provides a comprehensive overview of the abiotic and biotic degradation pathways of MMP, detailed experimental protocols for its study, and quantitative data on its environmental persistence.

Physicochemical Properties of Monomethyl Phthalate

A thorough understanding of the physicochemical properties of MMP is essential for predicting its behavior and fate in the environment.

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₄ | --INVALID-LINK-- |

| Molecular Weight | 180.16 g/mol | --INVALID-LINK-- |

| Water Solubility | Data not readily available, but expected to be higher than parent DMP due to the presence of a free carboxyl group. | |

| Vapor Pressure | Data not readily available. | |

| Log Kₒw (Octanol-Water Partition Coefficient) | Data not readily available. |

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, contribute to the transformation of MMP in the environment, although generally at slower rates than biotic degradation.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The ester bond in MMP is susceptible to hydrolysis, yielding phthalic acid and methanol. The rate of hydrolysis is significantly influenced by pH and temperature.

Quantitative Data on Hydrolysis:

| Compound | Condition | Rate Constant (k) | Half-life (t½) | Reference |

| Aryl Hydrogen Phthalates | Below pH 6.20 | - | - | [1] |

| Phthalate Esters | Negligible at neutral pH | - | - | [2] |

| Phthalate Esters | Acid-catalyzed | Slower than alkaline | - | [2] |

| Phthalate Esters | Base-catalyzed (pH 8.5-9.5) | Faster than acid-catalyzed | - | [2] |

Note: Specific rate constants and half-lives for monomethyl phthalate hydrolysis under various environmental conditions are not well-documented in the reviewed literature. The data presented is for related phthalate compounds.

Experimental Protocol: Hydrolysis of Monomethyl Phthalate

A standardized method for determining the rate of hydrolysis of a chemical substance is outlined in the OECD Guideline for the Testing of Chemicals, Test No. 111: "Hydrolysis as a Function of pH". A general protocol adapted for MMP is as follows:

-

Preparation of Buffer Solutions: Prepare sterile buffer solutions at pH 4, 7, and 9.

-

Preparation of Test Solution: Prepare a stock solution of MMP in a water-miscible, low-volatility solvent. Add a small volume of the stock solution to each buffer solution to achieve the desired initial concentration of MMP, ensuring the solvent concentration is minimal.

-

Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At appropriate time intervals, withdraw aliquots from each test solution.

-

Analysis: Quench the reaction (e.g., by acidification) and analyze the concentration of MMP and the formation of phthalic acid using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Determine the rate constant of hydrolysis by plotting the natural logarithm of the MMP concentration versus time. The half-life can then be calculated from the rate constant.

Photolysis

Photolysis is the degradation of a compound by light. MMP can undergo direct photolysis by absorbing solar radiation, or indirect photolysis through reactions with photochemically produced reactive species, such as hydroxyl radicals.

Quantitative Data on Photolysis:

| Compound | Condition | Quantum Yield (Φ) | Half-life (t½) | Reference |

| Dimethyl Phthalate (DMP) | UV irradiation | - | ~1 hour (60% removal) | [3] |

| Dimethyl Phthalate (DMP) | UV/H₂O₂ | - | < 45 minutes (>98% removal) | [3] |

| Di-isononyl phthalate (DINP) | Sunlight (pH 5-9) | - | 32-140 days | [4] |

Experimental Protocol: Photolysis of Monomethyl Phthalate

The following is a general protocol for determining the photodegradation rate and quantum yield of MMP in water, based on principles from OECD Guideline 316 and other photochemical studies.

-

Preparation of Test Solution: Prepare a solution of MMP in purified water (e.g., Milli-Q). The concentration should be low enough to ensure complete dissolution and to minimize light-screening effects.

-

Actinometry: Select a chemical actinometer that absorbs light in a similar region as MMP to measure the photon flux of the light source.

-

Irradiation: Irradiate the test solution and the actinometer solution in parallel using a suitable light source (e.g., a xenon arc lamp simulating sunlight or a mercury lamp for specific wavelengths). The reaction vessel should be made of a material transparent to the irradiation wavelength (e.g., quartz).

-

Sampling: At various time points, withdraw samples from the test solution for analysis.

-

Analysis: Analyze the concentration of MMP using HPLC or LC-MS.

-

Data Analysis: Determine the photodegradation rate constant from the concentration-time data. The quantum yield can be calculated by comparing the rate of MMP degradation to the rate of the actinometer's transformation.

Biotic Degradation

Biotic degradation by microorganisms is the primary mechanism for the removal of MMP from the environment. Both aerobic and anaerobic pathways have been identified.

Aerobic Degradation

Under aerobic conditions, the degradation of MMP is initiated by the hydrolysis of the ester bond to form phthalic acid and methanol. The resulting phthalic acid is then further catabolized through a series of enzymatic reactions.

Signaling Pathway and Key Enzymes:

The aerobic degradation of phthalate, the central intermediate from MMP hydrolysis, typically proceeds through dihydroxylation and subsequent ring cleavage. In Gram-negative bacteria like Comamonas and Pseudomonas, phthalate is converted to 4,5-dihydroxyphthalate, which is then decarboxylated to protocatechuate. In Gram-positive bacteria such as Rhodococcus and Arthrobacter, the pathway proceeds via 3,4-dihydroxyphthalate to protocatechuate. Protocatechuate is a key intermediate that enters central metabolism after ring cleavage.

The initial and rate-limiting step in MMP degradation is the hydrolysis to phthalic acid, catalyzed by a monoalkyl phthalate hydrolase or esterase.

Quantitative Data on Aerobic Biodegradation:

| Organism | Substrate | Km | Vmax | Reference |

| Gordonia sp. P8219 | Mono-2-ethylhexyl phthalate | 26.9 ± 4.3 µM | 18.1 ± 0.9 µmol/min/mg protein | [2] |

| Micrococcus sp. YGJ1 | Medium-chain monoalkyl phthalates | - | - | [5] |

Note: Specific kinetic parameters (Km and Vmax) for the enzymatic hydrolysis of monomethyl phthalate were not found in the reviewed literature. The data presented is for a homologous enzyme acting on a similar substrate.

Experimental Protocol: Aerobic Biodegradation in Soil (adapted from OECD 307)

This protocol outlines a soil microcosm study to determine the aerobic degradation rate of MMP.

-

Soil Collection and Preparation: Collect fresh soil from a site with no recent history of phthalate contamination. Sieve the soil (e.g., 2 mm mesh) and adjust the moisture content to 40-60% of its maximum water holding capacity. Pre-incubate the soil in the dark at the test temperature for a week to allow microbial activity to stabilize.

-

Test Substance Application: Prepare a stock solution of ¹⁴C-labeled MMP. Apply the stock solution to the soil to achieve the desired concentration, ensuring even distribution.

-

Incubation: Place the treated soil in biometer flasks or a flow-through system. Incubate in the dark at a constant temperature (e.g., 20-25°C). Aerobic conditions are maintained by a continuous flow of CO₂-free, humidified air.

-

Trapping of ¹⁴CO₂: Pass the effluent air through a series of traps containing a suitable absorbent (e.g., potassium hydroxide (B78521) or sodium hydroxide solution) to capture the evolved ¹⁴CO₂.

-

Sampling and Analysis: At regular intervals, sacrifice replicate flasks. Analyze the ¹⁴CO₂ traps using liquid scintillation counting. Extract the soil samples with appropriate solvents to determine the concentrations of the parent MMP and its transformation products using techniques like LC-MS/MS.

-

Data Analysis: Calculate the percentage of applied radioactivity evolved as ¹⁴CO₂ over time. Determine the degradation half-life (DT50) of MMP in the soil by modeling the decline in its concentration.

Anaerobic Degradation

Under anaerobic conditions, the degradation of MMP also begins with hydrolysis to phthalic acid and methanol. The subsequent degradation of phthalic acid follows a different pathway than in aerobic environments.

Signaling Pathway and Key Enzymes:

In the absence of oxygen, phthalate is activated to phthaloyl-CoA. This is then decarboxylated to benzoyl-CoA, a central intermediate in the anaerobic degradation of aromatic compounds. The enzymes involved in this pathway are distinct from their aerobic counterparts.

References

- 1. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Abiotic degradation of four phthalic acid esters in aqueous phase under natural sunlight irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Complete degradation of dimethyl phthalate by a Comamonas testosterone strain - PubMed [pubmed.ncbi.nlm.nih.gov]

Monomethyl Phthalate and the Endocrine System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl phthalate (B1215562) (MMP), the primary metabolite of dimethyl phthalate (DMP), is an endocrine-disrupting chemical (EDC) with demonstrated effects on multiple hormonal axes.[1][2] This technical guide provides a comprehensive overview of the biological effects of MMP on the endocrine system, with a focus on its molecular mechanisms of action, effects on steroidogenesis, thyroid function, and other signaling pathways. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and implicated signaling pathways and workflows are visualized to support further research and drug development efforts.

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers, leading to ubiquitous human exposure.[3][4] Upon absorption, parent phthalates like DMP are rapidly metabolized to their active monoester metabolites, such as MMP.[1] Growing evidence indicates that MMP can interfere with the body's endocrine system, potentially leading to adverse health outcomes, including reproductive and developmental toxicities.[1][2][5] Understanding the precise mechanisms by which MMP exerts these effects is critical for risk assessment and the development of potential therapeutic or preventative strategies.

Effects on the Male Reproductive System

MMP has been shown to be toxic to the male reproductive system.[1] The primary mechanism of action is through the disruption of androgen synthesis and signaling.

Disruption of Steroidogenesis

Phthalate metabolites, including MMP, are known to interfere with testosterone (B1683101) production.[2] This can occur through the downregulation of key genes and proteins involved in steroidogenesis within testicular Leydig cells.

Anti-Androgenic Activity

While some studies on other phthalate metabolites like mono-(2-ethylhexyl) phthalate (MEHP) have shown anti-androgenic effects, the direct anti-androgenic activity of MMP requires further elucidation.[6] Phthalates can interfere with the androgen receptor (AR), disrupting the normal signaling cascade.[7][8]

Effects on the Female Reproductive System

The impact of MMP on the female reproductive system is also a significant area of concern.

Ovarian Function

Studies have indicated that phthalate exposure can alter follicular development.[3] One study correlated increased concentrations of MMP with premature thelarche (the onset of breast development) in girls.[5]

Embryo Development

Research has shown that MMP exposure can lead to delays in early embryo development, increased apoptosis, and disruptions in energy metabolism by inducing redox imbalance.[9]

Disruption of the Thyroid Hormone System

MMP and other phthalate metabolites can disrupt the delicate balance of the thyroid hormone system.[10][11][12][13]

Alterations in Thyroid Hormone Levels

Studies in zebrafish larvae have demonstrated that exposure to a similar phthalate metabolite, MEHP, significantly decreased whole-body thyroxine (T4) levels while increasing triiodothyronine (T3) levels.[10][12] This suggests an interference with thyroid hormone synthesis, metabolism, or transport.

Gene Expression Changes in the Hypothalamic-Pituitary-Thyroid (HPT) Axis

The observed changes in hormone levels are often accompanied by altered transcription of genes involved in the HPT axis. For instance, MEHP exposure has been shown to upregulate genes related to thyroid hormone metabolism (e.g., Dio1, Dio2, UGT1ab) and synthesis (e.g., TSHβ, NIS, TG), while down-regulating transport-related genes like TTR.[10][12]

Molecular Mechanisms and Signaling Pathways

MMP exerts its endocrine-disrupting effects through interactions with several key signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that can be modulated by various environmental compounds.[14][15] Activation of the AhR signaling pathway has been shown to alter the expression of genes involved in matrix metabolism, specifically matrix metalloproteinases (MMPs), which play a role in tissue remodeling.[14][16][17]

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Phthalate monoesters are known activators of peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that regulate lipid metabolism, inflammation, and cellular differentiation.[18] Activation of PPARs can, in turn, influence the expression of other genes, including those involved in steroidogenesis and matrix metalloproteinase activity.[18][19][20]

Estrogen Receptor (ER) Signaling

Some phthalate metabolites have been shown to interact with estrogen receptors (ERs), exhibiting both estrogenic and anti-estrogenic activities.[6][21][22][23] For example, MEHP has been shown to exhibit anti-estrogenic effects.[6] This interaction can disrupt normal estrogen signaling, which is crucial for reproductive health.

Androgen Receptor (AR) Signaling

Phthalates can also interfere with the androgen receptor (AR), leading to anti-androgenic effects.[6][7][8][24] This disruption of AR signaling is a key mechanism behind the adverse effects of phthalates on the male reproductive system.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the endocrine-disrupting effects of MMP and related phthalate metabolites.

Table 1: In Vitro Anti-Estrogenic and Anti-Androgenic Activity of MEHP

| Endpoint | IC50 (μM) | Assay System | Reference |

| Anti-estrogenic activity | 125 | Yeast Estrogen Screen (YES) | [6][25] |

| Anti-androgenic activity | 736 | Yeast Androgen Screen (YAS) | [6][25] |

Table 2: Effects of MEHP on Thyroid Hormone Levels in Zebrafish Larvae

| MEHP Concentration (μg/L) | Whole-Body T4 Content (ng/g protein) | Whole-Body T3 Content (ng/g protein) | Reference |

| Control | 3.8 ± 0.4 | 1.2 ± 0.2 | [10] |

| 1.6 | 3.5 ± 0.3 | 1.5 ± 0.2 | [10] |

| 8 | 3.1 ± 0.3 | 1.8 ± 0.3 | [10] |

| 40 | 2.5 ± 0.2 | 2.2 ± 0.3 | [10] |

| 200 | 1.9 ± 0.2 | 2.9 ± 0.4 | [10] |

| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to control. |

Experimental Protocols

Yeast Estrogen/Androgen Screen (YES/YAS) Assay

This in vitro assay is used to assess the (anti-)estrogenic and (anti-)androgenic activity of compounds.

-

Yeast Strain: Saccharomyces cerevisiae expressing the human estrogen receptor (hER) or androgen receptor (hAR) along with a reporter gene (e.g., lacZ).

-

Culture Conditions: Yeast cells are grown in a suitable medium to an optimal density.

-

Exposure: Cells are exposed to various concentrations of the test compound (e.g., MMP) in the presence or absence of a known agonist (e.g., 17β-estradiol for YES, testosterone for YAS).

-

Incubation: The cultures are incubated for a specific period to allow for receptor binding and reporter gene expression.

-

Measurement: The activity of the reporter gene product (e.g., β-galactosidase) is measured using a colorimetric substrate.

-

Data Analysis: The results are expressed as a percentage of the maximal response of the agonist, and IC50 values are calculated for antagonistic activity.

Zebrafish Embryo Thyroid Disruption Assay

This in vivo assay evaluates the effects of chemicals on the thyroid system of a developing organism.

-

Animal Model: Zebrafish (Danio rerio) embryos.

-

Exposure: Embryos are exposed to a range of concentrations of the test compound (e.g., MMP) from a few hours post-fertilization for a defined period (e.g., up to 168 hours).

-

Hormone Analysis: Whole-body thyroid hormone (T4 and T3) content is measured using methods like ELISA or LC-MS/MS.

-

Gene Expression Analysis: Total RNA is extracted from the larvae, and the expression of key genes in the HPT axis is quantified using quantitative real-time PCR (qRT-PCR).

-

Data Analysis: Hormone levels and gene expression data are statistically analyzed to determine significant differences between control and exposed groups.

Visualizations

Signaling Pathways

Caption: Key signaling pathways affected by Monomethyl Phthalate.

Experimental Workflow

Caption: General workflow for assessing endocrine disruption.

Conclusion

Monomethyl phthalate is a potent endocrine disruptor that can interfere with the male and female reproductive systems, as well as the thyroid hormone system. Its mechanisms of action involve interactions with multiple nuclear receptors and signaling pathways, including the AhR, PPARs, ERs, and ARs. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals working to understand and mitigate the risks associated with MMP and other phthalates. Further research is needed to fully elucidate the complex interactions and long-term health consequences of exposure to this ubiquitous environmental contaminant.

References

- 1. ewg.org [ewg.org]

- 2. researchgate.net [researchgate.net]

- 3. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reproductive and developmental effects of phthalate diesters in females - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Effects of Mono-(2-Ethylhexyl) Phthalate (MEHP) on Human Estrogen Receptor (hER) and Androgen Receptor (hAR) by YES/YAS In Vitro Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Revealing the Impact of Mono(2‐ethylhexyl) Phthalate (MEHP) on Prostate Cancer Based on Network Toxicology and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phthalate-induced testosterone/androgen receptor pathway disorder on spermatogenesis and antagonism of lycopene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Monomethyl Phthalate Causes Early Embryo Development Delay, Apoptosis, and Energy Metabolism Disruptions Through Inducing Redox Imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thyroid Endocrine Disruption in Zebrafish Larvae after Exposure to Mono-(2-Ethylhexyl) Phthalate (MEHP) | PLOS One [journals.plos.org]

- 11. Association of Phthalate Exposure with Thyroid Function and Thyroid Homeostasis Parameters in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thyroid endocrine disruption in zebrafish larvae after exposure to mono-(2-ethylhexyl) phthalate (MEHP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phthalate exposure during pregnancy and its association with thyroid hormones: A prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The impact of aryl hydrocarbon receptor signaling on matrix metabolism: implications for development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The aryl hydrocarbon receptor and glucocorticoid receptor interact to activate human metallothionein 2A - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aryl hydrocarbon receptor (AhR) agonists increase airway epithelial matrix metalloproteinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Peroxisome proliferator-activated receptor-γ inhibits pancreatic cancer cell invasion and metastasis via regulating MMP-2 expression through PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Peroxisome Proliferator-Activated Receptor Gamma Activators Inhibit Gene Expression and Migration in Human Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Role of estrogen receptors in thyroid toxicity induced by mono (2-ethylhexyl) phthalate via endoplasmic reticulum stress: An in vitro mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. The estrogen receptor signaling pathway activated by phthalates is linked with transforming growth factor-β in the progression of LNCaP prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. apps.dtic.mil [apps.dtic.mil]

- 25. mdpi.com [mdpi.com]

In vivo metabolism of dimethyl phthalate to monomethyl phthalate

An In-Depth Technical Guide on the In Vivo Metabolism of Dimethyl Phthalate (B1215562) to Monomethyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of dimethyl phthalate (DMP), focusing on its primary metabolic conversion to monomethyl phthalate (MMP). This document synthesizes key quantitative data, details common experimental protocols, and visualizes the metabolic pathway and experimental workflows.

Introduction

Dimethyl phthalate (DMP) is a widely used short-chain dialkyl phthalate. Understanding its metabolic fate within a biological system is crucial for assessing its toxicological profile and potential impact on human health. The primary metabolic pathway for DMP in vivo is the hydrolysis of one of its ester linkages to form the monoester metabolite, monomethyl phthalate (MMP), and methanol (B129727).[1] This biotransformation is a critical detoxification step, as the resulting monoester is generally more readily excreted.[2] This guide delves into the specifics of this metabolic process.

Metabolic Pathway of Dimethyl Phthalate

The in vivo conversion of DMP to MMP is a one-step enzymatic hydrolysis reaction. This process is primarily mediated by non-specific carboxylesterases and lipases present in various tissues.[3][4] The liver exhibits a significantly high rate of DMP monoesterase activity.[1]

The overall reaction is as follows:

Dimethyl Phthalate → Monomethyl Phthalate + Methanol

Further metabolism can occur, leading to the formation of phthalic acid, though MMP is the principal metabolite.[5]

Quantitative Data on DMP Metabolism

The following tables summarize quantitative data from various in vivo and in vitro studies on the metabolism of DMP.

Table 1: In Vivo Metabolism of DMP in Rats

| Parameter | Value | Species/Model | Administration Route | Source |

| MMP in 24-hour Urine | 77.5% of recovered phthalates | Adult male CD Charles River rats | Oral gavage | [5] |

| Phthalic Acid in 24-hour Urine | 14.4% of recovered phthalates | Adult male CD Charles River rats | Oral gavage | [5] |

| Unchanged DMP in 24-hour Urine | 8.1% of recovered phthalates | Adult male CD Charles River rats | Oral gavage | [5] |

| MMP in 24-hour Urine | >97% of detected phthalates | Rats | Intraperitoneal injection (2 g/kg) | [1][5] |

| Dermal Absorption | ~40% of applied dose over 7 days | Male F344 rats | Dermal application | [5] |

Table 2: In Vitro Hydrolysis of DMP

| Tissue Homogenate | % DMP Hydrolyzed to MMP | Time | Species | Source |

| Liver | 93% | 2 hours | Rat | [1] |

| Epidermis | 5% | 2 hours | Rat | [1] |

Table 3: DMP Monoesterase Activity in Rat Tissues

| Tissue | Enzyme Activity (nmol/h/mg protein) | Species | Source |

| Liver | 1240 | Rat | [1] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of DMP metabolism. The following sections outline common experimental protocols.

In Vivo Animal Studies

These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of DMP in a whole-organism context.

Protocol: Oral Administration in Rats

-

Animal Model: Adult male rats (e.g., Sprague-Dawley, F344) are commonly used.[5][6]

-

Dosing: A known concentration of DMP, often dissolved in a vehicle like corn oil, is administered via oral gavage.

-

Sample Collection: Urine and feces are collected over a specified period (e.g., 24-72 hours) using metabolic cages to prevent contamination. Blood samples may also be collected at various time points.

-

Sample Preparation: Urine samples may require an enzymatic deconjugation step using β-glucuronidase to measure total (free and conjugated) MMP.[7] This is followed by extraction, often using solid-phase extraction (SPE).[7]

-

Analysis: The concentrations of DMP, MMP, and other metabolites in the prepared samples are quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[8][9]

In Vitro Tissue Homogenate Assays

These assays are used to determine the metabolic capacity of specific tissues.

Protocol: Liver Homogenate Assay

-

Tissue Preparation: Livers are excised from the animal model, washed in cold saline, and homogenized in a suitable buffer (e.g., phosphate (B84403) buffer). The homogenate is then centrifuged to obtain subcellular fractions like the S9 fraction or microsomes.[1]

-

Incubation: A known concentration of DMP (often radiolabeled, e.g., with ¹⁴C) is incubated with the tissue homogenate at 37°C for a specific time.[1]

-

Reaction Termination: The enzymatic reaction is stopped, typically by adding a solvent like methanol or by heat inactivation.

-

Extraction: The metabolites are extracted from the incubation mixture using an appropriate organic solvent.

-

Analysis: The parent compound and its metabolites are separated and quantified using techniques like HPLC with radiometric detection or LC-MS/MS.[1]

Analytical Methodologies

Accurate quantification of DMP and MMP is critical. HPLC coupled with tandem mass spectrometry is a widely used and highly sensitive method.

Protocol: HPLC-MS/MS for MMP in Urine

-

Standard Preparation: A calibration curve is prepared using certified standards of MMP. Isotope-labeled internal standards are often used to correct for matrix effects and variations in sample processing.[9]

-

Sample Preparation: As described in section 4.1, urine samples undergo enzymatic hydrolysis and solid-phase extraction.[7]

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate MMP from other components in the matrix.[9]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of MMP, providing high selectivity and sensitivity.[9]

Conclusion

The in vivo metabolism of dimethyl phthalate is a rapid process dominated by the hydrolysis to its primary metabolite, monomethyl phthalate, a reaction catalyzed by carboxylesterases and lipases, with the liver being a major site of this conversion. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to design and interpret studies on the pharmacokinetics and toxicology of DMP. The use of robust analytical methods like HPLC-MS/MS is essential for obtaining reliable data in such investigations.

References

- 1. Mutagenicity and metabolism of dimethyl phthalate and its binding to epidermal and hepatic macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of phthalate ester pharmacokinetics in mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative study of hydrolytic metabolism of dimethyl phthalate, dibutyl phthalate and di(2-ethylhexyl) phthalate by microsomes of various rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cpsc.gov [cpsc.gov]

- 6. Metabolite Monomethyl Phthalate (MMP) Induces Oxidative Damage in Rat Erythrocytes: Role of Vitamins C and E - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2.3. Phthalate metabolite analysis [bio-protocol.org]

- 8. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Monomethyl Phthalate: A Technical Guide to its Molecular Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl phthalate (B1215562) (MMP) is the primary metabolite of dimethyl phthalate (DMP), a widely used industrial chemical found in plastics, insect repellents, and solid rocket propellants.[1][2][3] As the monoester metabolite, MMP is the form that is systemically available in the body after exposure to DMP and is therefore of significant interest in toxicological and pharmacological research. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical determination of monomethyl phthalate. Furthermore, it delves into its role as an endocrine-disrupting chemical, with a focus on its interaction with hormonal signaling pathways.

Molecular Structure and Formula

Monomethyl phthalate is a monoester of phthalic acid.[2] Its structure consists of a benzene (B151609) ring with two adjacent carboxylic acid groups, one of which is esterified with a methyl group.

Caption: 2D structure of Monomethyl Phthalate.

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value |

| IUPAC Name | 2-(Methoxycarbonyl)benzoic acid[2] |

| CAS Number | 4376-18-5[2] |

| Molecular Formula | C₉H₈O₄[2] |

| Molecular Weight | 180.16 g/mol [2] |

| Synonyms | Methyl hydrogen phthalate, 1,2-Benzenedicarboxylic acid, monomethyl ester[2] |

Physicochemical and Toxicological Data

A summary of the key physicochemical and available toxicological data for monomethyl phthalate is presented below.

Table 2: Physicochemical Properties of Monomethyl Phthalate

| Property | Value | Source |

| Physical Description | Solid, white to off-white crystalline powder | [2] |

| Melting Point | 82-84 °C | [2] |

| LogP | 1.13 | [2] |

| Water Solubility | Insoluble | - |

Table 3: Toxicological Data for Dimethyl Phthalate (Parent Compound)

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 6800 mg/kg[1] |

| LD50 | Rat | Intraperitoneal | 3375 mg/kg[1] |

| LD50 | Rat | Dermal | 38000 mg/kg[1] |

| LD50 | Rat | Intravenous | 324 mg/kg[1] |

Experimental Protocols

Synthesis of Monomethyl Phthalate

A straightforward and efficient method for the synthesis of monomethyl phthalate is the methanolysis of phthalic anhydride (B1165640).

Protocol: Synthesis of Monomethyl Phthalate from Phthalic Anhydride [4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalic anhydride (0.5 mol, 74 g) and methanol (B129727) (2.47 mol, 100 cm³).

-

Reflux: Heat the mixture under reflux using an oil bath for 30 minutes to 8 hours. The original protocol suggests 8 hours, but a simpler procedure indicates 30 minutes is sufficient for complete dissolution.[4]

-

Solvent Removal: After the reflux period, remove the excess methanol by distillation under reduced pressure.

-

Workup (if necessary): The original protocol describes a more complex workup involving toluene (B28343) and petroleum ether to induce crystallization. However, a simplified version suggests that after removing methanol, the residual oil will solidify upon cooling in a refrigerator.[4]

-

Isolation: Collect the resulting white precipitate by filtration.

-

Purification: The product can be further purified by washing with a non-polar solvent like petroleum ether.

Caption: Synthesis workflow for Monomethyl Phthalate.

Analytical Determination of Monomethyl Phthalate

The quantification of monomethyl phthalate in biological matrices is crucial for assessing human exposure to its parent compound. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used and sensitive method.

Protocol: Determination of Monomethyl Phthalate in Human Serum by HPLC-MS/MS [5][6]

-

Sample Preparation:

-

To a 1 mL serum sample, add an internal standard (e.g., a stable isotope-labeled MMP).

-

Perform acid denaturation of serum enzymes to prevent ex vivo hydrolysis of any present diester phthalates.[5]

-

Carry out enzymatic deconjugation using β-glucuronidase to hydrolyze any glucuronidated MMP metabolites.[5]

-

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-phase SPE cartridge.

-

Load the pre-treated serum sample onto the cartridge.

-

Wash the cartridge to remove interfering matrix components.

-

Elute the phthalate monoesters with an appropriate organic solvent.

-

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

-

HPLC-MS/MS Analysis:

-

Inject the reconstituted sample into the HPLC-MS/MS system.

-

Chromatographic Separation: Use a reversed-phase C18 column with a gradient elution of a buffered aqueous mobile phase and an organic mobile phase (e.g., acetonitrile (B52724) or methanol).

-

Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode and use multiple reaction monitoring (MRM) for quantification.

-

Caption: Analytical workflow for MMP in serum.

Endocrine-Disrupting Effects and Signaling Pathways

Phthalates and their metabolites are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems.[7] Monomethyl phthalate, in particular, has been implicated in altering androgen and estrogen signaling pathways. While some studies on various phthalate monoesters have shown no direct agonistic activity on estrogen receptor alpha (ERα) or the androgen receptor (AR), there is evidence for anti-estrogenic and anti-androgenic effects.[8][9]

The proposed mechanism of action involves the binding of MMP to hormone receptors, leading to a disruption of the normal transcriptional activation of target genes. This can result in downstream effects on cellular processes such as proliferation and differentiation.

Caption: MMP's potential endocrine disruption mechanism.

Conclusion

Monomethyl phthalate is a key metabolite in the assessment of human exposure to dimethyl phthalate. Its distinct physicochemical properties and biological activity as an endocrine disruptor make it a compound of significant interest to researchers in toxicology, environmental health, and drug development. The experimental protocols outlined in this guide provide a foundation for the synthesis and analysis of MMP, while the proposed signaling pathway offers a framework for further investigation into its molecular mechanisms of action. A deeper understanding of the interactions of monomethyl phthalate with biological systems is essential for evaluating its potential health risks and for the development of safer alternatives to phthalate plasticizers.

References

- 1. Dimethyl Phthalate | C10H10O4 | CID 8554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Monomethyl phthalate | C9H8O4 | CID 20392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ewg.org [ewg.org]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. scispace.com [scispace.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Revealing the Impact of Mono(2‐ethylhexyl) Phthalate (MEHP) on Prostate Cancer Based on Network Toxicology and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential effects of phthalate esters on transcriptional activities via human estrogen receptors alpha and beta, and androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Monomethyl Phthalate Toxicology: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl phthalate (B1215562) (MMP) is the primary metabolite of dimethyl phthalate (DMP), a widely used industrial chemical found in a variety of consumer products, including plastics, insect repellents, and cosmetics.[1][2] As human exposure to DMP is widespread, understanding the toxicological profile of its main metabolite, MMP, is of significant scientific and public health interest. This technical guide provides a comprehensive review of the available toxicological studies on monomethyl phthalate, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways. While specific toxicological data for MMP, such as No Observed Adverse Effect Levels (NOAELs) and Lowest Observed Adverse Effect Levels (LOAELs) for reproductive and developmental toxicity, are not as extensively documented as for other phthalate metabolites, this review synthesizes the current state of knowledge to inform future research and risk assessment efforts.

Quantitative Toxicological Data

The available quantitative toxicological data for monomethyl phthalate is limited. The following tables summarize key findings from in vivo and in vitro studies. It is important to note the absence of comprehensive studies establishing definitive NOAEL and LOAEL values for reproductive and developmental endpoints specifically for MMP.

Table 1: In Vivo Toxicological Data for Monomethyl Phthalate

| Species/Strain | Dosing Regimen | Dose/Concentration | Observed Effects | Reference |

| Sprague-Dawley Rat | Oral gavage, daily for 21 days | 5, 50, 250 mg/kg | Decreased red blood cell count and hemoglobin content; increased methemoglobin and iron release from hemoglobin. | [3] |

Table 2: In Vitro Toxicological Data for Monomethyl Phthalate

| Cell/Tissue Model | MMP Concentration | Observed Effects | Reference |

| Mouse 2-cell embryos | Not specified | Induced early embryo developmental delay, apoptosis, and depleted ATP synthesis. | [4] |

| Rat Erythrocytes | 1.25 - 100 µg/mL | Caused oxidative damage. | [3] |

| Rat Sertoli Cells | Not specified | MMP, which is not a testicular toxicant in vivo, had no effect on FSH binding. | [5] |

Key Experimental Protocols

Detailed experimental protocols from studies specifically investigating monomethyl phthalate are not always fully described in the available literature. However, methodologies used for studying similar phthalate metabolites, such as monobutyl phthalate (MBP) and mono-(2-ethylhexyl) phthalate (MEHP), provide a strong framework for designing and interpreting MMP toxicology studies.

In Vitro Early Embryo Development Assay (Mouse)

This protocol is based on a study investigating the effects of MMP on early embryonic development.[4]

-

Animal Model: ICR mice.

-

Embryo Collection: Superovulated female mice are mated with male mice. Two-cell embryos are collected from the oviducts.

-

Exposure: Embryos are cultured in vitro in media containing various concentrations of MMP or a vehicle control.

-

Endpoints:

-

Developmental Delay: The rate of development to the blastocyst stage is monitored and compared between treated and control groups.

-

Apoptosis: Apoptotic cells within the embryos can be detected using methods like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.

-

Energy Metabolism: ATP levels in the embryos are quantified to assess metabolic disruption.

-

Oxidative Stress: The production of reactive oxygen species (ROS) is measured using fluorescent probes.

-

In Vivo Erythrocyte Toxicity Assay (Rat)

This protocol is derived from a study on the hematological effects of MMP.[3]

-

Animal Model: Sprague-Dawley rats.

-

Dosing: MMP is administered orally via gavage at various dose levels (e.g., 5, 50, and 250 mg/kg/day) for a specified duration (e.g., 21 days). A control group receives the vehicle (e.g., corn oil).

-

Blood Collection and Analysis: Blood samples are collected at the end of the treatment period.

-

Endpoints:

-

Hematological Parameters: Red blood cell count, hemoglobin content, and methemoglobin levels are measured.

-

Oxidative Damage: Markers of oxidative stress in erythrocytes are assessed.

-

Iron Release: The amount of iron released from hemoglobin is quantified.

-

In Vitro Steroidogenesis Assay (Leydig Cells)

While a specific protocol for MMP is not detailed, the following is a general protocol for assessing the effects of phthalate metabolites on steroidogenesis in Leydig cells, which are a primary target of phthalate toxicity.[6]

-

Cell Line: Mouse Leydig tumor cells (e.g., MLTC-1 or MA-10) or primary Leydig cells.

-

Cell Culture: Cells are cultured in a suitable medium and plated in multi-well plates.

-

Exposure: Cells are treated with various concentrations of the test compound (e.g., MMP) or a vehicle control for a specified period (e.g., 24-48 hours). Steroidogenesis can be stimulated with agents like human chorionic gonadotropin (hCG).

-

Hormone Measurement: The concentration of steroid hormones (e.g., testosterone, progesterone) in the culture medium is quantified using techniques like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Cell Viability: A cell viability assay (e.g., MTT assay) is performed to ensure that observed effects on hormone production are not due to cytotoxicity.

Signaling Pathways and Mechanisms of Toxicity

The toxicological effects of phthalates, including MMP, are mediated through the disruption of critical cellular signaling pathways. The primary mechanisms implicated in phthalate toxicity are oxidative stress and endocrine disruption.

Oxidative Stress Pathway

Phthalate metabolites have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress.[3][4] This can damage cellular components such as lipids, proteins, and DNA, ultimately leading to apoptosis and impaired cellular function.

Caption: Proposed oxidative stress pathway induced by MMP.

Endocrine Disruption and Androgen Receptor Signaling

Phthalates are well-known endocrine-disrupting chemicals that can interfere with hormone synthesis and action. A key target is the male reproductive system, where they can exert anti-androgenic effects. While direct evidence for MMP is limited, other phthalate metabolites are known to affect androgen receptor (AR) signaling.

Caption: Potential interference of MMP with androgen receptor signaling.

Conclusion

The available toxicological data for monomethyl phthalate suggest that it can induce adverse effects, particularly on early embryonic development and hematological parameters, likely through mechanisms involving oxidative stress. However, there is a notable lack of comprehensive in vivo studies establishing clear dose-response relationships and identifying NOAEL and LOAEL values for key reproductive and developmental endpoints. The experimental protocols and signaling pathways described for other phthalate metabolites provide a valuable foundation for future research on MMP. Further studies are crucial to fully characterize the toxicological profile of monomethyl phthalate and to conduct accurate human health risk assessments.

References

- 1. Molecular Mechanisms Mediating the Effect of Mono-(2-Ethylhexyl) Phthalate on Hormone-Stimulated Steroidogenesis in MA-10 Mouse Tumor Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidative Stress in Reproduction: A Mitochondrial Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of mono-(2-ethylhexyl)-phthalate on rat Sertoli cell-enriched primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The functional interlink between AR and MMP9/VEGF signaling axis is mediated through PIP5K1α/pAKT in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. karger.com [karger.com]

Monomethyl Phthalate: An In-depth Technical Guide to its Solubility in Organic Solvents and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of monomethyl phthalate (B1215562) (MMP), the primary metabolite of dimethyl phthalate (DMP). A thorough review of scientific literature and chemical databases reveals a notable absence of precise quantitative solubility data for MMP in a wide range of organic solvents. To address this, this document presents available qualitative and predicted quantitative data for MMP, alongside a more detailed analysis of the solubility of its parent compound, dimethyl phthalate, which can serve as a valuable proxy for estimating the solubility behavior of MMP due to their structural similarities.

Furthermore, this guide furnishes detailed experimental protocols for determining solubility, enabling researchers to ascertain the precise solubility of monomethyl phthalate in specific solvent systems relevant to their work.

Solubility of Monomethyl Phthalate (MMP)

Table 1: Quantitative and Qualitative Solubility of Monomethyl Phthalate (MMP)

| Solvent | Temperature | Solubility | Data Type | Source |

| Water | Not Specified | 1.76 g/L | Predicted | ALOGPS[2] |

| Water | Not Specified | Insoluble | Qualitative | ChemicalBook[1] |

| DMSO | Not Specified | Slightly Soluble | Qualitative | ChemicalBook[1] |

| Methanol | Not Specified | Slightly Soluble | Qualitative | ChemicalBook[1] |

Note: The predicted water solubility from ALOGPS suggests some degree of solubility, while other sources qualitatively describe it as insoluble. This discrepancy highlights the need for experimental verification.

Solubility of Dimethyl Phthalate (DMP) as a Proxy for MMP

Given the limited quantitative data for MMP, the solubility of its parent compound, dimethyl phthalate (DMP), can provide valuable insights. DMP is a colorless, oily liquid, and its solubility has been more extensively studied.[3] The structural similarity between DMP and MMP suggests that their solubility profiles in various organic solvents will be comparable, with the understanding that the free carboxylic acid group in MMP will likely increase its polarity and may influence its solubility in polar solvents.

Table 2: Solubility of Dimethyl Phthalate (DMP) in Various Organic Solvents

| Solvent | Temperature | Solubility | Reference |